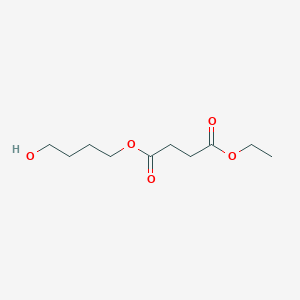

Ethyl (4-Hydroxybutyl) Succinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O5 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

1-O-ethyl 4-O-(4-hydroxybutyl) butanedioate |

InChI |

InChI=1S/C10H18O5/c1-2-14-9(12)5-6-10(13)15-8-4-3-7-11/h11H,2-8H2,1H3 |

InChI Key |

GVJFAKFIKHUCHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)OCCCCO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Ethyl 4 Hydroxybutyl Succinate

Hydroxyl Group Reactivity

The terminal primary hydroxyl (-OH) group is a key site for derivatization, behaving as a typical primary alcohol. Its reactions include oxidation, nucleophilic substitution, and esterification to introduce new functional groups.

The primary alcohol group of Ethyl (4-hydroxybutyl) succinate (B1194679) can be oxidized to a carboxylic acid, transforming the molecule into a tricarboxylic acid derivative. This reaction requires the use of strong oxidizing agents. The general transformation involves the conversion of the -CH₂OH group to a -COOH group.

The reaction proceeds via an aldehyde intermediate, which is further oxidized to the carboxylic acid. The choice of oxidizing agent is critical to ensure the reaction goes to completion and to avoid side reactions.

Table 1: Common Oxidizing Agents for Primary Alcohols to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acidic conditions |

| Sodium Dichromate (Na₂Cr₂O₇) | Aqueous sulfuric acid |

The resulting product, which would possess three carboxylic acid-related functionalities (two esters and one carboxylic acid), could serve as a precursor for complex polyesters or polyamides.

The hydroxyl group itself is a poor leaving group (as hydroxide, OH⁻), making direct nucleophilic substitution difficult. libretexts.org To facilitate substitution, the -OH group must first be converted into a good leaving group. libretexts.orglibretexts.org

Common strategies include:

Protonation in Strong Acid: In the presence of a strong, non-nucleophilic acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. However, this method can be harsh and may promote side reactions or hydrolysis of the ester groups. libretexts.orgcsbsju.edu

Conversion to a Sulfonate Ester: A widely used method involves reacting the alcohol with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a non-nucleophilic base like pyridine (B92270). csbsju.edu This converts the hydroxyl group into a tosylate or mesylate, which are excellent leaving groups. Once activated, the carbon atom becomes susceptible to attack by a wide range of nucleophiles (e.g., halides, cyanide, azide).

The general scheme for activation and substitution is as follows: Step 1 (Activation): R-OH + TsCl → R-OTs + HCl Step 2 (Substitution): R-OTs + Nu⁻ → R-Nu + TsO⁻

This two-step sequence allows for the clean introduction of various functionalities at the terminus of the butyl chain under milder conditions than direct acid catalysis. thermofisher.com

To create polymerizable monomers, the hydroxyl group can be esterified with acrylic acid or methacrylic acid derivatives. This reaction attaches a reactive vinyl group to the molecule, making it suitable for free-radical polymerization. The most common reagents are acryloyl chloride and methacryloyl chloride. wikipedia.orgexsyncorp.com

The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct. researchgate.net Alternatively, methacrylic anhydride (B1165640) can be used, which produces methacrylic acid as a byproduct. nih.gov

General Reaction Scheme (Acrylation): Molecule-OH + CH₂=CHCOCl → Molecule-O-C(=O)CH=CH₂ + HCl

This transformation yields a monomer that combines the flexible succinate spacer with a polymerizable acrylate (B77674) or methacrylate (B99206) end-group. Such monomers are valuable in the synthesis of specialty polymers, hydrogels, and coatings, where the succinate backbone can impart specific properties like biodegradability or flexibility. nih.govacs.org

Table 2: Reagents for Acrylation and Methacrylation of Alcohols

| Reagent | Byproduct | Typical Conditions |

|---|---|---|

| Acryloyl Chloride | HCl | Inert solvent, tertiary amine base (e.g., triethylamine), low temperature (e.g., 0 °C) researchgate.net |

| Methacryloyl Chloride | HCl | Inert solvent, tertiary amine base, low temperature researchgate.net |

Ester Group Reactivity

Ethyl (4-hydroxybutyl) succinate contains two ester groups: an ethyl ester and a 4-hydroxybutyl ester. Both are susceptible to reactions typical of esters, primarily hydrolysis and transesterification. The relative reactivity of the two ester groups can be influenced by steric factors and the specific reaction conditions employed.

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. wikipedia.org This reaction can be catalyzed by either acid or base. jk-sci.comnumberanalytics.com For this compound, complete hydrolysis would yield succinic acid, ethanol (B145695), and 1,4-butanediol (B3395766).

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction, essentially the reverse of Fischer esterification. wikipedia.orgyoutube.com The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. youtube.comlibretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.org The reaction is generally first-order with respect to both the ester and the acid catalyst. ias.ac.in

Table 3: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) |

|---|---|---|

| Catalyst/Reagent | Catalytic amount of strong acid (e.g., H₂SO₄) | Stoichiometric amount of strong base (e.g., NaOH) wikipedia.org |

| Reversibility | Reversible equilibrium wikipedia.orgquora.com | Irreversible chemistrysteps.comquora.com |

| Products | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol (acidic workup needed for carboxylic acid) jk-sci.com |

| Mechanism | Protonation followed by nucleophilic attack | Nucleophilic attack followed by elimination jk-sci.comchemistrysteps.com |

| Kinetics | Typically first-order in [Ester] and [H⁺] | Typically first-order in [Ester] and [OH⁻] |

Enzymatic hydrolysis, using enzymes like lipases or esterases, offers a milder and more selective alternative for cleaving ester bonds. nih.gov

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In the context of this compound, its ester groups can react with polyols (alcohols with multiple hydroxyl groups, such as glycerol (B35011) or ethylene (B1197577) glycol) to form new esters. This reaction is central to the synthesis of polyesters. researchgate.net

The reaction is an equilibrium process that requires a catalyst, which can be an acid, a base, or an organometallic compound. To drive the reaction towards the desired product, the alcohol byproduct (in this case, ethanol or 1,4-butanediol) is typically removed from the reaction mixture, for instance, by distillation. nih.gov

Example Reaction with a Diol: Molecule + HO-R'-OH ⇌ New Polyester (B1180765) + Ethanol + 1,4-Butanediol

This process can be used to incorporate the succinate moiety into a larger polymer backbone. For example, reacting this compound with a diol could lead to the formation of a copolyester. Enzymatic catalysts, such as Candida antarctica lipase (B570770) B (CALB), are also effective for these transformations, often providing higher selectivity under milder conditions. researchgate.netnih.gov

Table 4: Selected Catalysts for Transesterification

| Catalyst Type | Examples |

|---|---|

| Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |

| Base Catalysts | Sodium Methoxide (NaOMe), Lithium Hydride/Cesium Carbonate google.com |

| Organometallic | Titanium (IV) isopropoxide (TIPT), Tin (II) octoate |

| Enzymatic | Lipases (e.g., Candida antarctica lipase B) researchgate.net |

Reduction to Alcohol Functionalities

The chemical structure of this compound allows for the reduction of its ester group to yield alcohol functionalities. This process typically involves the use of strong reducing agents. The expected products from the complete reduction of the ester moiety are 1,4-butanediol and ethanol.

The reduction of succinic acid and its derivatives to 1,4-butanediol is a significant industrial process, as 1,4-butanediol is a valuable precursor for various polymers and solvents. researchgate.net Catalytic hydrogenation is a common method for this transformation. For instance, succinic acid can be esterified and then hydrogenated to produce 1,4-butanediol. rsc.org A study on the hydrogenation of dimethyl succinate to 1,4-butanediol has been reported using copper-based catalysts. researchgate.net While specific studies on the reduction of this compound are not prevalent in the reviewed literature, the general principles of ester reduction suggest that reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions would effectively convert the ethyl ester group into a primary alcohol. The inherent hydroxyl group at the 4-position of the butyl chain would remain, resulting in the formation of 1,4-butanediol and ethanol.

The reaction can be represented as follows:

HO-(CH₂)₄-OOC-CH₂CH₂-COOEt + [Reducing Agent] → HO-(CH₂)₄-OH + CH₃CH₂OH

This transformation underscores the potential of this compound as a precursor to valuable diols used in various chemical industries.

Polymerization and Oligomerization Potential

The dual functionality of this compound, possessing both a hydroxyl group and an ester group, makes it a promising candidate for polymerization and oligomerization reactions. It can act as a monomer or a comonomer in the synthesis of polyesters and other polymeric materials.

Role as a Precursor in Polyester Synthesis

This compound can be considered a monomer for the synthesis of polyesters. The presence of a terminal hydroxyl group and an ethyl ester group allows it to participate in transesterification polymerization reactions. In such a reaction, the hydroxyl group of one molecule can react with the ethyl ester group of another molecule, eliminating ethanol and forming a polyester chain.

This is analogous to the synthesis of poly(butylene succinate) (PBS), a well-known biodegradable polyester, which is typically produced through the polycondensation of succinic acid and 1,4-butanediol. mdpi.comresearchgate.netnih.gov Given that this compound contains both the succinate and the 4-hydroxybutyl moieties within the same molecule, it could potentially undergo self-condensation to form a polyester similar in structure to PBS.

The general reaction for the polyesterification would be:

n [HO-(CH₂)₄-OOC-CH₂CH₂-COOEt] → [-O-(CH₂)₄-OOC-CH₂CH₂-CO-]n + n [CH₃CH₂OH]

The properties of the resulting polyester would likely be influenced by the reaction conditions and the purity of the monomer. The synthesis of high molecular weight polyesters often requires efficient removal of the condensation byproduct, in this case, ethanol, and the use of suitable catalysts. rsc.org

Incorporation into Biodegradable Polymer Architectures

Polyesters based on aliphatic diols and dicarboxylic acids are often biodegradable. mdpi.comresearchgate.netnih.gov Poly(butylene succinate) (PBS), for example, is known for its biodegradability in various environments. mdpi.com Since polyesters derived from this compound would have a similar chemical structure to PBS, it is expected that they would also exhibit biodegradability.

The incorporation of this compound into polymer chains can introduce ester linkages that are susceptible to hydrolysis, a key step in the biodegradation process of polyesters. The presence of such biodegradable polymers is crucial for developing environmentally friendly materials for applications in packaging, agriculture, and medicine. techscience.com The rate of biodegradation can be tailored by copolymerizing this compound with other monomers, thereby altering the chemical structure and crystallinity of the resulting polymer.

Chain Extension and Cross-linking Reactions

The hydroxyl functionality of this compound allows it to act as a chain extender or a cross-linking agent in certain polymerization systems. In the context of polyester or polyurethane synthesis, a di-functional molecule like this compound can be introduced to connect shorter polymer chains, thereby increasing the molecular weight of the polymer. For instance, it could react with diisocyanates to form polyurethane linkages. nih.gov

Furthermore, the potential for creating cross-linked polymer networks exists. While direct evidence of using this compound for cross-linking is not available in the provided search results, analogous reactions with other diols are common. For example, diols can be used to cross-link polymers functionalized with appropriate reactive groups. nih.gov If the ester group of this compound were to be modified to another reactive group, or if the hydroxyl group is utilized in conjunction with a multifunctional comonomer, cross-linked structures could be achieved. These cross-linked materials can exhibit enhanced mechanical properties and thermal stability. google.com

Advanced Analytical Characterization of Ethyl 4 Hydroxybutyl Succinate and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules like Ethyl (4-Hydroxybutyl) Succinate (B1194679). By examining the interaction of the molecule with electromagnetic radiation, specific features of its structure can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.rsc.orgrsc.orgchemicalbook.com

NMR spectroscopy is a powerful tool for probing the atomic-level structure of a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. The spectrum of Ethyl (4-Hydroxybutyl) Succinate is expected to show distinct signals corresponding to the different types of protons present in the ethyl and 4-hydroxybutyl groups, as well as the succinate backbone.

The ethyl group will exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-O-CH₂-CH₃) adjacent to the oxygen atom are expected to appear as a quartet, while the terminal methyl protons (-O-CH₂-CH₃) will appear as a triplet. The protons of the 4-hydroxybutyl group will also give rise to a set of signals. The methylene group attached to the ester oxygen (-O-CH₂-) will likely be a triplet. The protons on the carbon bearing the hydroxyl group (-CH₂-OH) are also anticipated to produce a triplet, and the two central methylene groups of the butyl chain will present as multiplets. The succinate backbone protons will appear as a singlet or a set of multiplets depending on their chemical equivalence. The hydroxyl proton (-OH) will typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl (-O-CH₂-CH₃ ) | ~1.2 | Triplet |

| Succinate (-CO-CH₂ -CH₂ -CO-) | ~2.6 | Multiplet |

| Butyl (-O-(CH₂)₃-CH₂ -OH) | ~1.5-1.7 | Multiplet |

| Butyl (-O-CH₂-CH₂ -CH₂-CH₂-OH) | ~1.5-1.7 | Multiplet |

| Butyl (-O-(CH₂)₂-CH₂ -CH₂-OH) | ~3.6 | Triplet |

| Ethyl (-O-CH₂ -CH₃) | ~4.1 | Quartet |

| Butyl (-O-CH₂ -(CH₂)₃-OH) | ~4.1 | Triplet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary from experimentally determined values.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester groups are expected to resonate at the downfield end of the spectrum, typically in the range of 170-175 ppm. The carbons of the ethyl group will appear at the upfield end, with the methyl carbon being the most shielded. The carbons of the 4-hydroxybutyl group will have chemical shifts influenced by the adjacent oxygen atoms. The carbon attached to the hydroxyl group will be in the range of 60-65 ppm, and the carbon attached to the ester oxygen will be in a similar region. The central methylene carbons of the butyl chain and the succinate backbone will appear in the intermediate region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ethyl (-O-CH₂-CH₃ ) | ~14 |

| Succinate (-CO-CH₂ -CH₂ -CO-) | ~29-31 |

| Butyl (-O-CH₂-CH₂ -CH₂ -CH₂-OH) | ~25-28 |

| Butyl (-O-CH₂ -CH₂-CH₂ -CH₂-OH) | ~25-28 |

| Ethyl (-O-CH₂ -CH₃) | ~60 |

| Butyl (-O-(CH₂)₃-CH₂ -OH) | ~62 |

| Butyl (-O-CH₂ -(CH₂)₃-OH) | ~64 |

| Carbonyl (-C O-) | ~172-174 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary from experimentally determined values.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations.rsc.orgrsc.orgchemicalbook.com

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A key feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group. This peak is typically observed in the region of 1730-1750 cm⁻¹. The presence of this intense band provides clear evidence for the formation and presence of the ester linkages in the molecule. Additionally, the spectrum will show C-O stretching vibrations for the ester group in the region of 1000-1300 cm⁻¹. The presence of the hydroxyl (-OH) group will be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Alkane (C-H) | C-H Stretch | 2850-3000 |

| Ester (C=O) | C=O Stretch | 1730-1750 (Strong) |

| Ester (C-O) | C-O Stretch | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.rsc.orgchemicalbook.comchemicalbook.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely occur at the ester linkages. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) or the acyloxy group (-OCOR). libretexts.org Therefore, fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃) and the 4-hydroxybutoxy group (-O(CH₂)₄OH) would be expected. Other potential fragmentations include cleavage of the butyl chain.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [M - O(CH₂)₄OH]⁺ | Loss of the 4-hydroxybutoxy group |

| [C₂H₅O]⁺ | Ethoxy group fragment |

| [HO(CH₂)₄]⁺ | 4-hydroxybutyl group fragment |

Note: The fragmentation pattern can be complex and influenced by the ionization method used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the elemental composition of a molecule. By providing an exact mass measurement with a high degree of accuracy, HRMS allows for the unequivocal identification of this compound and its derivatives. This is particularly important in complex matrices or when distinguishing between isomers.

The elemental composition of a compound can be confirmed by comparing the experimentally measured exact mass to the theoretical mass calculated from its chemical formula. This level of precision is instrumental in structural elucidation and in identifying unknown impurities or degradation products.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating and quantifying the components of a mixture. For this compound, both high-performance liquid chromatography and gas chromatography-mass spectrometry are vital for assessing purity and identifying related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC method can be developed to separate the main compound from any impurities or starting materials. nih.gov The use of a suitable detector, such as a UV detector or a refractive index detector, allows for the quantification of the compound.

Method development often involves optimizing the mobile phase composition, column type, and flow rate to achieve adequate separation. A well-developed HPLC method is essential for routine quality control and for stability-indicating assays. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to identify volatile and semi-volatile degradation products that may form under various stress conditions. In the context of this compound, GC-MS can be employed to analyze samples that have been subjected to forced degradation studies, such as exposure to heat, light, acid, or base. nih.gov

The gas chromatograph separates the individual components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides detailed mass spectra for each separated component, enabling their identification by comparing the fragmentation patterns with spectral libraries or through interpretation. nih.govresearchgate.net This is crucial for understanding the degradation pathways of the compound. researchgate.net

Thermal Analysis for Material Science Applications

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. researchgate.net For this compound, particularly in the context of its potential use in polymers and other materials, thermogravimetric analysis and differential scanning calorimetry provide critical information about its thermal stability and phase behavior. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This technique is used to determine the thermal stability of this compound by identifying the temperature at which it begins to decompose. The resulting TGA curve provides information on the decomposition profile, including the onset temperature of degradation and the percentage of weight loss at different temperatures. This data is vital for defining the processing and application limits of materials containing this compound. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Properties

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. tainstruments.comnih.gov For this compound, DSC can identify key thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). nih.govresearchgate.net These properties are fundamental to understanding the physical state and processing characteristics of the material. For instance, the glass transition temperature indicates the transition from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com The melting and crystallization temperatures are critical for applications involving thermal processing. researchgate.net

Advanced Characterization of Polymeric Forms

The macroscopic properties of polymers derived from monomers like this compound are intrinsically linked to their microscopic and mesoscopic characteristics, including molecular weight, morphology, and crystalline structure. Advanced analytical techniques are therefore essential for a comprehensive understanding of these polymeric materials. Such characterization is critical in tailoring the polymer's synthesis to achieve desired performance attributes for specific applications, such as in biodegradable packaging, agricultural films, and biomedical devices. researchgate.net

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution (MWD) of a polymer. researchgate.net The principle of SEC involves the separation of polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. paint.org The process utilizes a column packed with a porous material. As the polymer solution passes through the column, larger molecules, which are excluded from the pores, travel a shorter path and elute first. youtube.com Smaller molecules can diffuse into the pores, resulting in a longer path and later elution time. youtube.com This separation allows for the determination of various molecular weight averages, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net

For polyesters like poly(butylene succinate) (PBS), which is structurally similar to polymers derived from this compound, SEC is a standard method to verify the success of the polymerization process. High molecular weights are generally required to achieve desirable mechanical properties. ed.ac.uk For instance, PBS synthesized via a two-step polycondensation reaction has been shown to achieve high molecular weights, which is a critical factor for its performance. ed.ac.uk The MWD is a critical quality attribute as it influences properties like melt viscosity, tensile strength, and toughness. paint.org While SEC is highly effective, challenges can arise with branched polymers, where the relationship between hydrodynamic volume and molecular weight becomes more complex, potentially leading to inaccuracies if not coupled with other detection methods. nih.gov

Table 1: Example Molecular Weight Data for Poly(butylene succinate) (PBS) from SEC Analysis

| Parameter | Value | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 70,350 g/mol | Influences properties like brittleness and is related to the number of polymer chains. |

| Weight-Average Molecular Weight (Mw) | 117,800 g/mol | More sensitive to larger molecules; relates to properties like toughness and strength. |

| Polydispersity Index (PDI) | 1.67 | Indicates the breadth of the molecular weight distribution. A value > 1 signifies a polydisperse sample. |

Data derived from research on poly(butylene succinate) synthesized by two-step polycondensation. ed.ac.uk

Electron Microscopy (TEM, AFM) for Morphological Studies (in polymer systems)

The morphology of semicrystalline polymers, including the size, shape, and arrangement of crystalline and amorphous domains, is a key determinant of their physical and mechanical properties. Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), provide direct visualization of these structures at the nanoscale. windows.net

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of polymer films. To achieve sufficient contrast between crystalline and amorphous regions or between different polymers in a blend, selective staining techniques are often employed. wiley.com For instance, ruthenium tetroxide can be used to preferentially stain one phase, allowing for clear visualization of lamellar structures, spherulites, or the phase separation in polymer blends. wiley.com TEM has been instrumental in studying the morphology of complex structures like polymer blends and block copolymers. windows.net

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that maps the surface topography of a sample with high resolution. windows.net A key advantage of AFM is its ability to operate in different modes, such as tapping mode, which can distinguish between harder crystalline regions and softer amorphous regions based on phase differences. This allows for the characterization of surface morphology without the need for staining or complex sample preparation. researchgate.net Hot-stage AFM can even be used to observe morphological changes, such as melting and crystallization, in real-time as a function of temperature. researchgate.net

Table 2: Morphological Insights from Electron Microscopy for Polyester (B1180765) Systems

| Technique | Information Obtained | Example Application |

|---|---|---|

| TEM | Internal morphology, lamellar structures, phase dispersion in blends. windows.net | Characterizing polydisperse anionic poly(4-hydroxybutyl acrylate) (PHBA) latex particles, revealing particle diameters around 200 nm. nih.gov |

| AFM | Surface topography, phase separation, spherulitic structures, lamellar thickness. windows.netresearchgate.net | Studying the lamellar-level morphology of poly(butylene succinate)/poly(ethylene oxide) blends during crystallization. researchgate.net |

X-ray Diffraction (WAXS, SAXS) for Crystalline Structure Analysis (in polymer systems)

X-ray scattering is an indispensable tool for analyzing the hierarchical structure of semicrystalline polymers over different length scales. researchgate.net The technique relies on the diffraction of X-rays by the electrons within the material, providing detailed information about atomic and nanoscale ordering. malvernpanalytical.com Two complementary techniques, Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), are typically used in conjunction. researchgate.net

Wide-Angle X-ray Scattering (WAXS) , also referred to as Wide-Angle X-ray Diffraction (WAXD), probes structures on the scale of atomic distances (approximately 0.1 to 1 nm). researchgate.netrigaku.com It is primarily used to identify the crystalline polymorph (unit cell), determine the degree of crystallinity, and analyze the orientation of crystallites. researchgate.netmalvernpanalytical.com The WAXS pattern of a semicrystalline polymer consists of sharp diffraction peaks superimposed on a broad amorphous halo. The ratio of the area of the crystalline peaks to the total scattered intensity provides a quantitative measure of crystallinity. researchgate.net

Small-Angle X-ray Scattering (SAXS) provides information about larger structural features, typically in the range of 1 to 100 nm. rigaku.com For semicrystalline polymers, SAXS is used to determine the long period, which corresponds to the average repeating distance between adjacent crystalline lamellae. researchgate.netthaiscience.info By analyzing the SAXS data, one can deduce the average thickness of both the crystalline lamellae and the amorphous interlayers. d-nb.info This information is crucial for understanding the mechanical properties and thermal behavior of the polymer. thaiscience.infod-nb.info

Data and parameters based on studies of poly(butylene succinate). ed.ac.ukd-nb.info

Polymer Science and Material Applications of Ethyl 4 Hydroxybutyl Succinate As a Building Block

Role in Polymer Degradation Processes

In contrast to its role in synthesis, the core structure of Ethyl (4-Hydroxybutyl) Succinate (B1194679) is highly relevant to the degradation of aliphatic polyesters.

The biodegradation of PBS occurs primarily through the enzymatic hydrolysis of its ester linkages. researchgate.netencyclopedia.pub This process breaks the polymer chains into smaller, water-soluble fragments that can be assimilated by microorganisms. Research has identified the key intermediates and final products of this breakdown.

Notably, 4-hydroxybutyl succinate has been reported as the main water-soluble product resulting from the enzymatic degradation of PBS films by lipase (B570770) from Pseudomonas cepacia. umons.ac.be This finding underscores the molecule's central role as an intermediate in the depolymerization process. The degradation does not stop at this stage but continues to break down the polymer into its constituent monomers and other small oligomers.

The table below summarizes the primary products formed during the enzymatic hydrolysis of Poly(butylene succinate).

| Degradation Product Category | Specific Compound Name | Role in Degradation Pathway | Reference |

| Monomers | Succinic acid | Final monomer product | researchgate.net |

| 1,4-butanediol (B3395766) | Final monomer product | researchgate.net | |

| Dimer Intermediate | 4-hydroxybutyl succinate | Main water-soluble intermediate | umons.ac.be |

| Oligomers | bis(4-hydroxybutyl) succinic acid | Intermediate oligomer | researchgate.net |

| 4-(4-((3-carboxypropanoyl)oxy)butoxy)-4-oxobutanoic acid | Intermediate oligomer | researchgate.net |

This table presents the key chemical species identified during the breakdown of PBS.

Implications for Polymer Lifetime: The rate at which the polymer surface is eroded and water-soluble products are formed dictates the material's lifespan in a biologically active environment. Factors such as the polymer's crystallinity, the specific microbial and enzymatic activity, temperature, and pH all influence the speed of this process. encyclopedia.pubresearchgate.net The generation of these soluble intermediates signifies the transition from a solid plastic to molecules that can be further metabolized, thus contributing to the material's eventual disappearance. umons.ac.be

Environmental Impact: The breakdown of PBS into non-toxic, water-soluble products like 4-hydroxybutyl succinate, and ultimately to succinic acid and 1,4-butanediol, is fundamental to its classification as a biodegradable polymer. researchgate.net These smaller molecules can be taken up by microorganisms and enter central metabolic pathways, eventually being converted to carbon dioxide and water under aerobic conditions. nih.gov This complete biodegradation cycle minimizes the long-term accumulation of plastic waste, representing a significant environmental advantage over non-degradable polymers. nih.gov

Development of Specialty Chemical Intermediates

Ethyl (4-hydroxybutyl) succinate, a bifunctional molecule featuring both an ester and a hydroxyl group, holds significant potential as a versatile specialty chemical intermediate. Its structure allows for a variety of chemical transformations, making it a valuable building block in synthetic organic chemistry beyond its role in polymerization. Furthermore, its inherent properties suggest utility as a reactive intermediate or a functional solvent in the formulation of coatings and adhesives.

Applications in Synthetic Organic Chemistry Beyond Polymers

The dual functionality of this compound opens avenues for its use in the synthesis of a wide array of non-polymeric, value-added chemicals. The ester and hydroxyl moieties can be selectively or simultaneously reacted to create diverse molecular architectures.

The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification with other acyl groups. The ester group, on the other hand, can be hydrolyzed back to the carboxylic acid, transesterified with other alcohols, or reacted with amines to form amides. This reactivity profile makes it a precursor for various specialty chemicals. For instance, succinate esters are known intermediates in the manufacturing of pharmaceuticals, agrochemicals, and perfumery products. google.comresearchgate.net

The presence of both functional groups also allows for intramolecular reactions to form cyclic structures, such as lactones, which are valuable in the flavor and fragrance industry. The general principles of organic synthesis suggest that the 4-hydroxybutyl group can be a precursor to a tetrahydrofuran (B95107) moiety, a common structural motif in many organic compounds. google.com

Research into the reactivity of similar hydroxyalkyl esters, such as 4-hydroxybutyl acrylate (B77674), demonstrates the accessibility of the hydroxyl group for further chemical modification. researchgate.netacs.orgrsc.orgwhiterose.ac.uk While specific studies on the non-polymeric synthetic applications of this compound are not widely documented, the established chemistry of its constituent functional groups provides a strong basis for its potential as a versatile intermediate. The simultaneous presence of both hydroxyl and ester functionalities has been shown in other molecules to be key for introducing alkyl chains and creating novel bioactive compounds. mdpi.com

Table 1: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Product(s) |

| Hydroxyl (-OH) | Oxidation | Aldehyde, Carboxylic Acid |

| Etherification | Ethers | |

| Esterification | Diesters | |

| Ester (-COOEt) | Hydrolysis | Succinic acid mono(4-hydroxybutyl) ester |

| Transesterification | Different alkyl esters | |

| Amidation | Amides | |

| Both | Intramolecular Cyclization | Lactones |

Exploration in Coatings and Adhesives (as a solvent/intermediate)

In the realm of coatings and adhesives, this compound can be explored for its utility as both a reactive intermediate and a functional solvent. The incorporation of succinic acid and its derivatives into polyester (B1180765) resins for coatings is a well-established strategy to enhance performance. adhesivesmag.com Bio-based succinic acid is increasingly being used as a substitute for petroleum-derived diacids like phthalic anhydride (B1165640) in alkyd resins, leading to improved flexibility and color values in the final paint formulation. pcimag.com

The hydroxyl functionality of this compound allows it to be chemically incorporated into polyester or polyurethane networks. This covalent bonding would reduce the volatile organic compound (VOC) content of the final formulation compared to using a non-reactive solvent. The use of succinic acid in curable coating compositions has been shown to provide fast cure rates, desirable hardness, and good gloss properties. google.com The presence of a hydroxyl group can also improve adhesion to substrates through hydrogen bonding.

As a solvent, its ester and hydroxyl groups would likely impart good solvency for a range of resin types. Its relatively high boiling point would classify it as a slow-evaporating solvent, which can be advantageous in certain coating applications for improving flow and leveling. The use of succinate derivatives as dispersants in pigment dispersions for paints has also been reported, suggesting a potential multifunctional role for this compound in coating formulations. google.com

The development of alkyd resins with bio-based succinic acid has demonstrated the potential to create more sustainable coating systems. pcimag.com this compound, if derived from bio-based sources, would align with this trend towards greener formulations.

Table 2: Comparison of Succinic Acid and Phthalic Anhydride in Alkyd Resins

| Property | Succinic Acid | Phthalic Anhydride |

| Source | Often bio-based pcimag.com | Petrochemical |

| Molecular Weight ( g/mol ) | ~118.1 pcimag.com | ~148.1 |

| Impact on Resin Flexibility | Improves flexibility adhesivesmag.com | Generally more rigid |

| Color Impact | Lower color impact pcimag.com | Can contribute to yellowing |

The exploration of this compound in coatings and adhesives is supported by the broader research into succinate-based polyester polyols for polyurethanes, which have shown advantages in solvent and abrasion resistance. adhesivesmag.com

Environmental and Biological Degradation Studies of Ethyl 4 Hydroxybutyl Succinate

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the cleavage of chemical bonds by the action of water. For Ethyl (4-Hydroxybutyl) Succinate (B1194679), this primarily targets the ester linkage, leading to its breakdown into smaller, more soluble molecules.

Non-enzymatic hydrolysis of esters like Ethyl (4-Hydroxybutyl) Succinate proceeds through the cleavage of the ester bond, a reaction influenced by the presence of acidic or basic conditions. This process is a form of bulk degradation characterized by random chain scission. upc.edu In neutral conditions, the reaction is slow, but it is catalyzed by both acids and bases. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process is analogous to the hydrolytic degradation observed in polyesters such as poly(lactic acid) (PLA), where ester groups are classified based on their position in the chain. Ester groups near the end of a polymer chain, termed α-esters, tend to hydrolyze faster than those in the backbone (β-esters) due to steric effects and the hydrophilic nature of the chain end groups. researchgate.net

The rate of hydrolytic degradation of esters is significantly influenced by both pH and temperature. upc.edu Studies on similar polyester (B1180765) structures, such as poly(4-hydroxybutyrate) (P4HB), demonstrate that the degradation rate is enhanced in both acidic and, to a greater extent, alkaline conditions compared to a neutral pH. upc.eduresearchgate.net Temperature also plays a crucial role, with higher temperatures accelerating the hydrolysis rate. upc.eduresearchgate.net

For instance, the hydrolytic degradation of PLA oligomers, which also contain ester linkages, has been studied across a range of temperatures from 40 to 120 °C. researchgate.net The rate constants for the hydrolysis of different ester groups were determined, revealing a significant increase with temperature. researchgate.net The activation energies for the hydrolysis of terminal and internal ester groups in PLA have been calculated to be 73 and 58 kJ/mol, respectively, highlighting the temperature dependency of the degradation process. researchgate.net Similarly, studies on other compounds have shown that degradation increases with both time and temperature, with the highest degradation observed at elevated temperatures. researchgate.net

Table 1: Factors Influencing Hydrolytic Degradation Rate

| Factor | Influence on Degradation Rate | Observations from Similar Compounds |

|---|---|---|

| pH | Degradation is catalyzed by both acid and base. The rate is generally slowest at neutral pH. | For P4HB, degradation is enhanced in acidic and alkaline media. upc.eduresearchgate.net |

| Temperature | Higher temperatures increase the kinetic energy of molecules, leading to a faster reaction rate. | For PLA, rate constants increase significantly with temperature. researchgate.net For PHB, degradation at 70°C is substantially faster than at 37°C. researchgate.net |

Enzymatic Degradation Mechanisms

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of this compound, playing a significant role in its biodegradation in biological systems.

The enzymatic degradation of polyesters like poly(butylene succinate) (PBS), which is structurally related to this compound, has been shown to proceed via an exo-type hydrolysis mechanism. koreascience.krresearchgate.net This mechanism involves the enzyme cleaving monomer units from the end of the polymer chain. koreascience.krresearchgate.net Lipase (B570770) PS, originating from Pseudomonas cepacia, has been identified as an effective catalyst for this process. koreascience.krnih.gov The primary product of the enzymatic degradation of PBS is 4-hydroxybutyl succinate (4HBS), indicating that the enzyme specifically targets the ester linkages at the chain terminus. koreascience.krresearchgate.net This suggests that the terminal chain of PBS has a conformational similarity to the natural substrates of lipases, such as tri- and diglycerides, allowing it to be incorporated into the enzyme's active site. koreascience.krresearchgate.net

The enzymatic hydrolysis of a substrate like this compound, particularly when it is part of a larger, less soluble polymer matrix like PBS, is a two-step process. It begins with the adsorption of the enzyme onto the surface of the substrate, followed by the catalytic hydrolysis of the ester bonds. researchgate.net The adsorption of lipase onto the polymer surface can occur through both non-specific and specific mechanisms. researchgate.net The specific adsorption involves the interlocking between the substrate and the active site of the enzyme. researchgate.net

Studies on PBS and its copolymers have shown that lipase adsorption is significantly higher on these surfaces compared to other polyesters, suggesting a strong affinity. koreascience.krresearchgate.net The amount of adsorbed enzyme is influenced by temperature and the specific composition of the polymer. researchgate.net For example, at 25°C, an initial plateau of adsorbed enzyme is observed, which then gradually increases. researchgate.net Kinetic analyses have been performed to understand the rate of degradation. For instance, the degradation of self-degrading biopolyester films embedded with Candida antarctica lipase B (CalB) has been studied, and kinetic parameters such as the degradation rate (νd) and the time required for 50% degradation (τ) have been determined for various polyesters. nih.gov

Table 2: Enzyme Adsorption on Different Polyester Films

| Polymer Film | Maximum Adsorbed Enzyme (µg/cm²) | Reference |

|---|---|---|

| PBS | Lower than copolymers | researchgate.net |

| PBSL (poly(butylene succinate-co-L-lactate)) | Higher than PBS and PBSCL | researchgate.net |

| PBSCL (poly(butylene succinate-co-caprolactone)) | Intermediate | researchgate.net |

| PLLA (poly(L-lactic acid)) | ~4 µg/cm² (initial plateau level) | researchgate.net |

In the environment, microorganisms are the primary drivers of the biodegradation of organic compounds. The enzymatic machinery of these microbes is responsible for breaking down complex molecules into simpler ones that can be used as a source of carbon and energy. The biodegradation of PBS, which leads to the formation of this compound-related compounds, has been confirmed in environments like soil and seawater. koreascience.kr

The enzymatic degradation of PBS by microbial lipases yields 4-hydroxybutyl succinate (4HBS) as the main water-soluble product. koreascience.krresearchgate.net This product can be further metabolized by microorganisms. The process of microbial degradation is influenced by the solid-state structure of the polymer and the specific types of enzymes produced by the microbial community. researchgate.net For example, different depolymerases from various bacterial sources can exhibit different degradation behaviors towards the same polyester. researchgate.net Ultimately, through microbial metabolism, compounds like this compound are expected to be broken down into carbon dioxide and water under aerobic conditions.

Environmental Fate and Impact of this compound

The environmental fate and impact of the chemical compound this compound are not extensively documented in dedicated scientific literature. However, by examining its chemical structure and the behavior of related succinate esters and their degradation products, a scientifically-grounded projection of its environmental behavior can be established. This analysis focuses on its potential contribution to aqueous acidification, its role concerning microplastic formation, and its biodegradability.

Contribution to Acidification of Aqueous Systems

The introduction of this compound into aqueous environments can potentially contribute to acidification through the process of hydrolysis. libretexts.orgchemguide.co.uktutorchase.comlumenlearning.comlibretexts.org As an ester, it can react with water, a reaction that can be catalyzed by acids or bases, to break the ester bonds. libretexts.orgchemguide.co.uktutorchase.comlumenlearning.comlibretexts.org

The hydrolysis of this compound would yield its constituent molecules: succinic acid, ethanol (B145695), and 4-hydroxy-1-butanol.

Hydrolysis Reaction: this compound + 2 H₂O → Succinic Acid + Ethanol + 4-Hydroxy-1-butanol

Succinic acid is a dicarboxylic acid and its release into an aqueous system will lower the pH, thereby increasing the acidity of the water. While ethanol and 4-hydroxy-1-butanol are neutral alcohols, the generation of succinic acid is the primary mechanism by which this compound would contribute to acidification. The reaction with pure water is typically slow but is accelerated in the presence of dilute acids or bases. libretexts.orgchemguide.co.uk

Table 1: Properties of Hydrolysis Products of this compound

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Acidity (pKa) | General Properties |

| Succinic Acid | C₄H₆O₄ | 118.09 | pKa₁ = 4.2, pKa₂ = 5.6 | Dicarboxylic acid, contributes to acidity. researchgate.net |

| Ethanol | C₂H₅OH | 46.07 | ~16 | Neutral alcohol, readily soluble in water. cloudfront.net |

| 4-Hydroxy-1-butanol | C₄H₁₀O₂ | 90.12 | ~16-17 | Also known as 1,4-Butanediol (B3395766), a neutral diol. who.int |

Role in Microplastic Formation and Abatement Strategies

A critical distinction must be made between the monomeric or oligomeric compound this compound and the polymer Poly(butylene succinate) (PBS). Microplastics are small plastic particles, typically less than 5 mm in diameter, that result from the fragmentation of larger plastic items made from polymers.

This compound, as a small, discrete chemical molecule, does not form microplastics. The phenomenon of microplastic formation is exclusively associated with the degradation and physical breakdown of large polymer chains. Therefore, this compound itself does not contribute to microplastic pollution.

Discussions of microplastic formation and abatement are relevant to polymers like Poly(butylene succinate) (PBS), which can degrade into smaller fragments under environmental stresses. However, as this article is strictly focused on this compound, the topic of microplastic formation is not applicable.

Biodegradability in Various Environmental Compartments

The ester linkages in the molecule are susceptible to enzymatic hydrolysis by esterases, which are common in various environmental microorganisms. libretexts.org This initial breakdown would release succinic acid, ethanol, and 4-hydroxy-1-butanol.

Succinic Acid: This dicarboxylic acid is a natural intermediate in the citric acid cycle (or Krebs cycle), a fundamental metabolic pathway in many organisms. It is readily biodegradable in soil and aquatic environments. researchgate.net

Ethanol: Ethanol is a simple alcohol that is rapidly biodegraded in soil, groundwater, and surface water. cloudfront.netnoaa.govufsc.brnih.gov Its half-life in the environment is typically short, ranging from hours to a few days. cloudfront.netnoaa.gov

4-Hydroxy-1-butanol (1,4-Butanediol): This diol is also known to be readily biodegradable. who.int It serves as a carbon source for various microorganisms.

Given that all expected hydrolysis products are readily biodegradable, it can be concluded that this compound would not persist in the environment. Its biodegradation would likely proceed efficiently in aerobic and anaerobic conditions in compartments such as soil, water, and sediment.

Table 2: Biodegradability of Hydrolysis Products

| Compound | Environmental Compartment | Biodegradation Potential | Notes and References |

| Succinic Acid | Soil, Water | High | A natural metabolic intermediate, readily consumed by microorganisms. researchgate.netnih.gov |

| Ethanol | Soil, Groundwater, Surface Water | High | Rapid biodegradation with a short half-life. cloudfront.netnih.gov |

| 4-Hydroxy-1-butanol | Water | High | Readily biodegradable, may cause oxygen depletion in high concentrations. who.int |

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to investigate the properties and reactivity of molecules at an atomic level. For Ethyl (4-Hydroxybutyl) Succinate (B1194679), these approaches can elucidate its electronic structure, conformational flexibility, and interactions with other molecules, which are fundamental to understanding its macroscopic behavior.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on the reaction pathway for the synthesis of Ethyl (4-Hydroxybutyl) Succinate are not extensively available in the public domain, the principles of acid-catalyzed esterification of dicarboxylic acids, like succinic acid, have been theoretically described. researchgate.netnih.gov

The synthesis of this compound involves the esterification of succinic acid with both ethanol (B145695) and 1,4-butanediol (B3395766). DFT calculations can be employed to model the transition states and intermediates of this reaction. The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. researchgate.net The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. researchgate.net Subsequent proton transfer and elimination of a water molecule yield the ester. researchgate.net DFT can calculate the energy barriers for each step, helping to identify the rate-determining step and optimize reaction conditions.

For a dicarboxylic acid like succinic acid, the reaction can proceed in a stepwise manner, forming a monoester first, followed by the formation of the diester. DFT studies on similar systems can provide insights into the relative reactivity of the two carboxylic acid groups and the influence of the different alcohols (ethanol vs. 1,4-butanediol) on the reaction kinetics.

Table 1: Key Steps in Acid-Catalyzed Esterification Analyzed by DFT

| Step | Description | Information from DFT |

| 1 | Protonation of Carbonyl Oxygen | Activation energy, change in electronic density |

| 2 | Nucleophilic Attack by Alcohol | Transition state geometry and energy |

| 3 | Formation of Tetrahedral Intermediate | Stability and geometry of the intermediate |

| 4 | Proton Transfer | Energy barriers for intramolecular proton transfer |

| 5 | Elimination of Water | Energy of the leaving group and transition state |

| 6 | Deprotonation of Ester | Final product energy and reaction thermodynamics |

Molecular Dynamics Simulations for Ester Interactions and Polymer Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While specific MD simulations for this compound are not readily found, extensive research has been conducted on its polymeric counterpart, poly(butylene succinate) (PBS). nih.govmdpi.com These studies provide a strong basis for understanding the interactions and behavior of the monomeric unit.

MD simulations of PBS and its blends with other polymers, such as polylactide (PLA), have been used to investigate compatibility, interfacial tension, and mechanical properties at the molecular level. nih.govmdpi.com These simulations reveal the nature of intermolecular interactions, including hydrogen bonding and van der Waals forces, which govern the material's properties. For this compound, the presence of both an ester group and a terminal hydroxyl group would allow it to participate in hydrogen bonding, influencing its solubility and interactions with other molecules in a given medium.

MD simulations can be used to study the behavior of this compound in solution, predicting its conformation and aggregation behavior. Furthermore, by simulating the interaction of this molecule with polymer chains, its role as a plasticizer can be elucidated, showing how it can disrupt polymer-polymer interactions and increase flexibility.

Reaction Kinetics and Pathway Elucidation

Understanding the kinetics and pathways of the synthesis and transformation of this compound is essential for its efficient production and for predicting its fate in various chemical environments.

Detailed Reaction Mechanisms of Synthesis and Transformation

The synthesis of this compound can be achieved through the esterification of succinic acid with ethanol and 1,4-butanediol. The reaction is typically catalyzed by an acid. The detailed mechanism follows the steps outlined in the DFT section, proceeding through tetrahedral intermediates. researchgate.net

Another important reaction is transesterification, where an ester is transformed into another ester by reaction with an alcohol. researchgate.net For example, dimethyl succinate could be reacted with 1,4-butanediol and ethanol in the presence of a suitable catalyst to produce this compound. The mechanism of transesterification is similar to esterification, involving nucleophilic attack of an alcohol on the ester carbonyl group. researchgate.net

The transformation of this compound can also occur via hydrolysis, the reverse of esterification, where the ester linkage is cleaved by water to yield succinic acid, ethanol, and 1,4-butanediol. This reaction is particularly relevant to the degradation of the compound.

Catalytic Action and Active Site Dynamics

Both chemical and enzymatic catalysts can be employed for the synthesis of succinate esters.

Acid Catalysis : In acid-catalyzed esterification, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. researchgate.net The catalyst is regenerated at the end of the reaction cycle. researchgate.net

Enzymatic Catalysis : Lipases are commonly used enzymes for ester synthesis. The catalytic mechanism of lipases involves a catalytic triad (B1167595), typically consisting of serine, histidine, and aspartate or glutamate (B1630785) residues in the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate to form a tetrahedral intermediate and then an acyl-enzyme complex. This complex then reacts with the alcohol to form the new ester and regenerate the free enzyme. The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), has been shown to be effective in the synthesis of succinate esters. The active site of the lipase provides a specific environment that facilitates the reaction, often with high regioselectivity and enantioselectivity.

Table 2: Comparison of Catalytic Methods for Ester Synthesis

| Catalyst Type | Mechanism | Advantages | Disadvantages |

| Acid | Protonation of carbonyl, enhancing electrophilicity | Low cost, simple | Can cause side reactions, requires neutralization |

| Enzyme (Lipase) | Formation of acyl-enzyme intermediate | High selectivity, mild reaction conditions, environmentally friendly | Higher cost, potential for inhibition |

Degradation Mechanism Modeling

The degradation of this compound is primarily expected to occur through the hydrolysis of its ester bonds. Modeling the degradation process is crucial for predicting the environmental fate and lifetime of materials containing this compound.

The degradation of aliphatic polyesters like PBS has been modeled mathematically. These models are often based on the autocatalytic hydrolysis of ester bonds, where the carboxylic acid groups generated during hydrolysis catalyze further degradation.

The degradation of PBS is known to produce oligomers and monomers, including hydroxybutyl succinate. The rate of degradation is influenced by factors such as temperature, pH, and the presence of enzymes. Enzymatic degradation of PBS is often a surface erosion process, where enzymes like lipases and cutinases cleave the polymer chains at the surface.

A kinetic model for the hydrolytic degradation of aliphatic polyesters can be described by the following rate equation:

d[E]/dt = -k[E][A]

where [E] is the concentration of ester bonds, [A] is the concentration of acid (which includes the auto-catalytically produced carboxylic acid end groups), and k is the hydrolysis rate constant. This model can predict the decrease in molecular weight and the mass loss of the polymer over time. While this model is for a polymer, the fundamental principles of autocatalytic hydrolysis would also apply to the degradation of this compound, although the kinetics would be different due to its smaller size and different solubility.

Simulation of Enzymatic Hydrolysis at the Molecular Level

While specific molecular simulations of the enzymatic hydrolysis of this compound are not extensively documented in publicly available literature, the principles of such simulations can be understood from studies on structurally related succinate esters and the enzymes that catalyze their hydrolysis. Lipases, particularly from Candida antarctica (CALB), are frequently employed for the hydrolysis and synthesis of succinate esters. nih.govnih.gov

Molecular modeling techniques, such as molecular dynamics (MD) and molecular mechanics (MM), are powerful tools to investigate these enzymatic processes. nih.gov These simulations can model the interaction between the substrate, this compound, and the active site of a lipase. The typical catalytic mechanism of a lipase involves a catalytic triad of amino acid residues (commonly serine, histidine, and aspartate or glutamate).

A simulation would typically involve the following steps:

Docking: The this compound molecule is computationally placed into the active site of the lipase to determine the most favorable binding orientation.

Molecular Dynamics Simulation: An MD simulation is run to observe the dynamic behavior of the enzyme-substrate complex over time. This can reveal key interactions, such as hydrogen bonds, that stabilize the substrate in the active site. nih.gov

Transition State Modeling: To simulate the hydrolysis reaction itself, a model of the tetrahedral intermediate, which is the transition state of the ester hydrolysis, is constructed. nih.gov By calculating the energy differences between the enzyme-substrate complex and the transition state, the activation energy for the hydrolysis can be estimated.

These simulations can predict the chemoselectivity of the hydrolysis, for instance, whether the ethyl ester or a potential ester formed at the hydroxyl end of the butyl group would be preferentially cleaved. mdpi.com The binding affinities predicted by these computational experiments can correlate with experimentally observed hydrolysis efficacies. mdpi.com

Table 1: Key Parameters in the Molecular Simulation of Enzymatic Hydrolysis

| Parameter | Description | Relevance to this compound |

| Binding Affinity | The strength of the interaction between the substrate and the enzyme's active site. | A higher binding affinity suggests more efficient catalysis. Simulations can predict this for the interaction with lipases like CALB. mdpi.com |

| Binding Pose | The orientation of the substrate within the active site. | The correct orientation is crucial for the catalytic residues to effect hydrolysis of the ester bond. mdpi.com |

| Activation Energy | The energy barrier that must be overcome for the hydrolysis reaction to occur. | Lower activation energy, as calculated from transition state modeling, indicates a faster reaction rate. nih.gov |

| Enzyme Flexibility | The conformational changes the enzyme undergoes to accommodate the substrate. | MD simulations can capture the induced fit of the lipase around the this compound molecule. |

Prediction of Thermal Decomposition Products and Pathways

The thermal decomposition of this compound can be predicted by drawing analogies from experimental and computational studies on other succinate and ethyl esters. redalyc.orgmdpi.comnih.gov The primary techniques for such predictions involve quantum chemical calculations, which can model the bond dissociation energies and reaction pathways at an electronic level. frontiersin.org

Based on studies of similar esters, the thermal decomposition is expected to proceed via a radical mechanism. mdpi.comnih.gov The ester bonds are typically the most thermally labile part of the molecule. mdpi.com Therefore, the initial step in the pyrolysis of this compound would likely be the homolytic cleavage of one of the C-O bonds of the ethyl ester group.

A plausible thermal decomposition pathway is as follows:

Initiation: The process would likely begin with the cleavage of the ethyl ester bond, leading to the formation of an ethyl radical and a succinoyl radical attached to the hydroxybutyl chain. The emission of ethanol is a common decomposition product for ethyl esters. mdpi.comnih.gov

Propagation: The initial radicals can then undergo a series of further reactions, including hydrogen abstraction and further fragmentation. The butanol moiety can undergo dehydration to form butene and water.

Termination: The radical chain reactions cease when two radicals combine.

The predicted primary decomposition products would include ethanol, succinic anhydride (B1165640) (formed through intramolecular cyclization of the succinoyl intermediate), 1,4-butanediol, and tetrahydrofuran (B95107) (from the cyclization of the butoxy chain). At higher temperatures, further fragmentation would lead to the formation of smaller molecules like carbon dioxide, carbon monoxide, water, and various hydrocarbons. nih.gov

Quantum chemical calculations can be employed to determine the activation energies for different potential decomposition reactions, thus identifying the most likely pathway. frontiersin.org These calculations can also predict the infrared spectra of the decomposition products, which can be compared with experimental data from techniques like Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Table 2: Predicted Thermal Decomposition Products of this compound

| Predicted Product | Plausible Formation Pathway |

| Ethanol | Cleavage of the ethyl ester group. mdpi.comnih.gov |

| Succinic Anhydride | Intramolecular cyclization following the cleavage of the ester. |

| 1,4-Butanediol | Cleavage of the ester bond linking the succinate and butoxy moieties. |

| Tetrahydrofuran | Dehydration and cyclization of the 4-hydroxybutyl group. |

| Carbon Dioxide | Decarboxylation of the succinate backbone at higher temperatures. |

| Ethene | Fragmentation of the ethyl group. |

| Butene | Dehydration of the butanol moiety. |

Future Research Directions and Unexplored Avenues

Advanced Catalysis for Sustainable Synthesis

The efficient and sustainable synthesis of ethyl (4-hydroxybutyl) succinate (B1194679) is a primary hurdle to its widespread use. Future research should focus on developing advanced catalytic systems that are not only highly efficient but also environmentally benign.

Traditional esterification and transesterification processes often rely on catalysts that can be difficult to separate from the reaction mixture and may pose environmental concerns. mdpi.com A key area of future research will be the development of heterogeneous catalysts. These solid-phase catalysts, such as zeolites or functionalized resins, can be easily recovered and reused, minimizing waste and reducing processing costs. youtube.com The Center for Rational Catalyst Synthesis (CeRCaS) is actively researching the fundamentals of heterogeneous catalyst synthesis, which could inform the development of catalysts for succinate ester production. youtube.com

Furthermore, the use of organo-catalysts, such as succinic acid itself or succinimide (B58015), presents a green and metal-free alternative for certain organic transformations. nih.gov Research into the applicability of these catalysts for the specific synthesis of ethyl (4-hydroxybutyl) succinate could lead to more sustainable production methods. nih.gov Biocatalysis, utilizing enzymes like lipases or esterases, offers another promising avenue. Enzymes can exhibit high selectivity under mild reaction conditions, potentially reducing energy consumption and byproduct formation. The synthesis of related compounds, such as ethyl (S)-4-chloro-3-hydroxybutanoate, has been successfully achieved using recombinant E. coli, demonstrating the potential of biocatalytic routes. nih.gov

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Easy separation and reusability, reduced waste. | Development of novel zeolites, functionalized resins, and supported metal catalysts. |

| Organo-catalysts | Metal-free, potentially lower toxicity, and cost-effective. | Investigating the catalytic activity of compounds like succinimide for esterification. nih.gov |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, reduced energy consumption. | Screening and engineering of lipases and esterases for the specific synthesis of this compound. |

Novel Polymer Architectures and Functional Materials

The bifunctional nature of this compound, with its terminal hydroxyl group, makes it an ideal monomer for creating novel polymer architectures. This opens up a vast field for research in materials science.

The hydroxyl group can act as a site for chain extension or cross-linking, allowing for the synthesis of a variety of polyesters with tailored properties. By controlling the polymerization conditions and co-monomers, it may be possible to create everything from soft and flexible elastomers to rigid and high-strength materials. The properties of poly(butylene succinate) (PBS), a related and well-studied biodegradable polymer, can be significantly modified through copolymerization, offering a model for what might be achievable with this compound. unibo.itmdpi.com

The presence of the hydroxyl group also provides a handle for post-polymerization modification. This would allow for the grafting of other molecules onto the polymer backbone, leading to functional materials with specific properties, such as antimicrobial activity or enhanced biocompatibility. For instance, research on chitin (B13524) copolyesters has shown that the incorporation of different functional groups can control surface properties and enable further chemical modifications. preprints.org This approach could be adapted for polymers derived from this compound to create advanced materials for a range of applications.

| Polymer Architecture | Potential Properties & Applications | Research Focus |

| Linear Copolymers | Tunable mechanical properties, from flexible to rigid. | Copolymerization with other diols and diacids to create a library of materials with varying properties. |

| Branched or Cross-linked Polymers | Increased strength, thermal stability, and solvent resistance. | Investigation of cross-linking strategies utilizing the hydroxyl functionality. |

| Functionalized Polymers | Tailored surface properties, antimicrobial activity, biocompatibility. | Post-polymerization modification by grafting functional molecules onto the polymer backbone. |

Comprehensive Environmental Impact Assessment and Remediation Strategies

As with any new chemical, a thorough understanding of the environmental fate and potential impact of this compound is crucial. Future research must include comprehensive life cycle assessments and studies on its biodegradability.

Given its ester linkages, it is hypothesized that this compound will be susceptible to microbial degradation. Studies on related aliphatic polyesters, such as poly(ethylene succinate) (PES), poly(butylene succinate) (PBS), and poly(hexylene succinate) (PHS), have shown that they are biodegradable, with the rate of degradation being influenced by factors like crystallinity and the distance between ester groups. nih.gov Research should focus on identifying the specific microorganisms and enzymes capable of degrading this compound and its potential polymeric derivatives.

In the event of environmental contamination, effective remediation strategies will be necessary. Bioremediation, which utilizes microorganisms to break down pollutants, is an environmentally friendly and cost-effective approach. iastate.edunih.govnih.gov Research should investigate both in situ and ex situ bioremediation techniques. This would involve isolating and identifying native microbial consortia from contaminated sites that can effectively degrade the compound. nih.gov Furthermore, strategies like biostimulation (adding nutrients to enhance microbial activity) and bioaugmentation (introducing specific degrading microorganisms) should be explored to optimize the remediation process. nih.gov

| Research Area | Key Objectives | Methodologies |

| Biodegradation Studies | Determine the rate and extent of biodegradation in various environments (soil, water). | Respirometry, enzyme assays, identification of microbial degraders. |

| Ecotoxicity Assessment | Evaluate the potential impact on key environmental organisms. | Standardized toxicity tests on algae, daphnia, and fish. |

| Bioremediation Strategies | Develop effective methods for cleaning up potential contamination. | Isolation of degrading microbes, lab-scale and field-scale remediation trials. |

Interdisciplinary Research with Bioengineering and Material Science

The unique properties of this compound and its potential polymers make it a prime candidate for interdisciplinary research, particularly at the interface of bioengineering and material science.

In the field of bioengineering, polymers derived from this compound could be explored for applications in tissue engineering and drug delivery. The biodegradability and potential for functionalization make them attractive for creating scaffolds that support cell growth and tissue regeneration. Research on similar biodegradable polyesters, such as poly(butylene/diethylene glycol succinate), has shown their potential for soft tissue engineering applications. researchgate.net The ability to tailor the mechanical properties and degradation rate of polymers from this compound would be a significant advantage in this field.

In material science, the incorporation of this compound into composite materials could lead to the development of novel bio-based plastics with enhanced properties. For example, blending with natural fibers or other biopolymers could result in materials with improved strength, stiffness, and thermal stability, while maintaining biodegradability. nih.gov The development of bio-based and biodegradable materials is a critical step towards a more circular economy, and this compound could play a valuable role in this transition.

| Interdisciplinary Field | Potential Applications | Research Focus |

| Bioengineering | Tissue engineering scaffolds, drug delivery vehicles, medical implants. | Biocompatibility studies, cell-material interaction, controlled release of therapeutic agents. |

| Material Science | Bio-based composites, sustainable packaging materials, functional coatings. | Development of novel composite formulations, characterization of material properties, life cycle analysis. |

Q & A

Q. What established synthetic routes are available for Ethyl (4-Hydroxybutyl) Succinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of succinic acid derivatives with 4-hydroxybutanol under acidic or enzymatic catalysis. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or DCC).

- Step 2 : Reaction with 4-hydroxybutanol under controlled temperature (60–80°C) to avoid side reactions like dehydration of the hydroxyl group .

- Step 3 : Purification via flash chromatography (petroleum ether:ethyl acetate gradients) or distillation to isolate the ester .

Yield optimization requires precise stoichiometric ratios, inert atmospheres to prevent oxidation, and monitoring via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming ester bond formation and hydroxyl group retention. Key signals include δ 4.1–4.3 ppm (ester -CHO-) and δ 1.2–1.4 ppm (ethyl group) .

- GC-MS : Used to verify molecular ion peaks (e.g., m/z 218 for the parent ion) and fragmentation patterns, especially when analyzing volatile derivatives .